1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
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Overview
Description
1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a complex organic compound with the molecular formula C21H23N3O3 and a molecular weight of 365.433 This compound is characterized by the presence of a pyrrolidine-2,5-dione core, which is functionalized with a benzyl group and a morpholinophenylamino substituent
Mechanism of Action
Target of Action
Compounds with structures based on a morpholine moiety associated with an azole heterocyclic system are known to have anti-bacterial, anti-neurodegenerative, neuroprotective, anti-infective, and analgesic activity .
Mode of Action
It is known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that compounds with similar structures can influence various biochemical pathways, leading to their therapeutic effects .
Result of Action
It is known that compounds with similar structures can have various therapeutic effects, including anti-bacterial, anti-neurodegenerative, neuroprotective, anti-infective, and analgesic activity .
Action Environment
It is known that environmental factors can significantly influence the action of various compounds .
Preparation Methods
The synthesis of 1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of a suitable benzylamine derivative with a morpholinophenylamine under specific conditions to form the desired product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholinophenylamino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes involved in diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Morpholine derivatives: These compounds contain the morpholine ring and exhibit different reactivity and applications compared to the pyrrolidine derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-20-14-19(21(26)24(20)15-16-4-2-1-3-5-16)22-17-6-8-18(9-7-17)23-10-12-27-13-11-23/h1-9,19,22H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMKEYURHSBEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308101-58-8 |
Source
|
Record name | 1-BENZYL-3-(4-(4-MORPHOLINYL)ANILINO)-2,5-PYRROLIDINEDIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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